molecular formula C7H9BO5 B2670479 4-(Ethoxycarbonyl)furan-2-boronic acid CAS No. 2096331-40-5

4-(Ethoxycarbonyl)furan-2-boronic acid

Cat. No.: B2670479
CAS No.: 2096331-40-5
M. Wt: 183.95
InChI Key: LAOUXSLHMBXBLA-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)furan-2-boronic acid (CAS 2096331-40-5) is a heterocyclic boronic acid ester that serves as a versatile synthetic intermediate and valuable building block in organic chemistry and drug discovery. With the molecular formula C 7 H 9 BO 5 , this compound combines a boronic acid functional group, ideal for cross-coupling reactions, with a furan ring system that can enhance the physicochemical properties of target molecules . A primary research application of this compound is its use in metal-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura reaction , to form new carbon-carbon bonds . This reaction is fundamental in the synthesis of complex biaryl structures frequently found in pharmaceuticals and advanced materials. The ethoxycarbonyl substituent on the furan ring offers a handle for further synthetic manipulation, allowing researchers to diversify the molecular scaffold efficiently. Boronic acids, in general, have gained significant importance in medicinal chemistry . They can act as bioisosteres for carboxylic acids , potentially improving the pharmacokinetic properties, selectivity, and metabolic stability of drug candidates . Furthermore, the boronic acid group enables unique mechanisms of action, such as the reversible inhibition of enzymes. This is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . Beyond therapeutics, boronic acids are widely used in the development of chemical sensors due to their ability to form reversible covalent bonds with diol-containing molecules like saccharides, facilitating the detection of biologically relevant analytes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions, as boronic acids may exhibit hazards such as skin and eye irritation .

Properties

IUPAC Name

(4-ethoxycarbonylfuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4,10-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUXSLHMBXBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties and Structural Elucidation of 4 Ethoxycarbonyl Furan 2 Boronic Acid

Physical Properties

PropertyValue
Molecular Weight 183.95 g/mol bldpharm.com
Appearance Lyophilized powder echobiosystems.com
Melting Point Not available
Solubility Not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known properties of similar furan (B31954) and boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the hydroxyl protons of the boronic acid group.

¹³C NMR : The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the ethyl group. The carbon atom attached to the boron would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the boronic acid (a broad band), C=O stretching of the ester group, C-O stretching of the furan ring and the ester, and B-O stretching. vscht.cz

Mass Spectrometry (MS) : Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthetic Routes

While a specific, detailed laboratory-scale synthesis for this compound is not prominently described in the literature, its synthesis can be envisioned through established methodologies for the preparation of furanboronic acids. A common approach involves the lithiation of a suitably substituted furan (B31954) derivative followed by quenching with a trialkyl borate (B1201080), and subsequent hydrolysis to the boronic acid.

For this compound, a potential synthetic route could start from a 2-bromo-4-(ethoxycarbonyl)furan. This starting material could undergo a lithium-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated furan would then be treated with a borate ester, like trimethyl borate or triisopropyl borate. The final step would be an acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Purification and Isolation Techniques

The purification of boronic acids can sometimes be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Common purification techniques for boronic acids include:

Recrystallization : This is a widely used method for purifying solid boronic acids, often from a mixture of an organic solvent and water.

Column Chromatography : While sometimes complicated by the polarity of boronic acids, chromatography on silica gel can be effective. The choice of eluent is crucial to achieve good separation. researchgate.net

Acid-Base Extraction : A patented method for the purification of boronic acids involves treating the crude product with a base to form a salt, which can be separated from non-acidic impurities by extraction. The pure boronic acid is then regenerated by acidification. google.com

Considerations for Large-Scale Manufacturing

The large-scale synthesis of boronic acids presents several challenges, including the handling of pyrophoric organolithium reagents and the management of cryogenic conditions. For industrial production, process safety and optimization are paramount. The development of robust and scalable synthetic routes that avoid hazardous reagents and extreme temperatures is an active area of research. Alternative methods, such as transition metal-catalyzed C-H borylation of the furan ring, could offer a more direct and potentially safer route for large-scale manufacturing.

Applications of 4 Ethoxycarbonyl Furan 2 Boronic Acid in Advanced Organic Synthesis

Design and Synthesis of Complex Molecular Architectures

The bifunctional nature of 4-(Ethoxycarbonyl)furan-2-boronic acid allows it to serve as a cornerstone in the construction of sophisticated molecular frameworks. The boronic acid moiety is a key participant in cross-coupling reactions, while the furan (B31954) core and ester group offer sites for further functionalization and influence the electronic properties of the resulting molecules.

One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov this compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of biaryl and heterobiaryl structures. By reacting with various aryl and heteroaryl halides or triflates, it facilitates the direct connection of the furan ring to other aromatic systems.

This capability is crucial for creating libraries of compounds with potential applications in medicinal chemistry and materials science. The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the general non-toxicity and stability of boronic acids. mdpi.com The specific substitution on the furan ring allows for fine-tuning of the steric and electronic properties of the target biaryl molecules.

Below is a table illustrating the general scheme for the synthesis of heterobiaryl scaffolds using this compound in Suzuki-Miyaura coupling reactions.

Reactant AReactant B (Aryl/Heteroaryl Halide)Catalyst/ConditionsResulting Scaffold
This compoundBromobenzenePd(PPh₃)₄, base, solvent, heatEthyl 5-phenylfuran-2-carboxylate
This compound2-IodopyridinePd(OAc)₂, ligand, base, solvent, heatEthyl 5-(pyridin-2-yl)furan-2-carboxylate
This compound4-ChlorotoluenePalladium catalyst, base, solvent, heatEthyl 5-(p-tolyl)furan-2-carboxylate
This compound3-BromothiophenePdCl₂(dppf), base, solvent, heatEthyl 5-(thiophen-3-yl)furan-2-carboxylate

This table presents illustrative examples of potential Suzuki-Miyaura cross-coupling reactions.

The synthesis of biaryl and heterobiaryl units is the first step toward creating larger, polyaromatic conjugated systems. These materials are of significant interest for their applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound serves as a fundamental building block for extending π-conjugation through sequential cross-coupling reactions.

By incorporating the electron-rich furan ring into a larger aromatic system, it is possible to modulate the electronic and photophysical properties of the resulting material. The development of materials with superior nonlinear optical (NLO) properties is a key area of research for applications in optical communication and laser systems. mdpi.com The strategic placement of the furan moiety can influence the HOMO-LUMO gap, absorption/emission spectra, and charge-transport properties of the final conjugated polymer or oligomer.

Beyond Suzuki-Miyaura coupling, this compound can be employed in the synthesis of more complex heterocyclic derivatives. The furan nucleus is a common motif in a vast number of biologically active compounds and natural products. nih.govunipi.it Palladium-catalyzed cross-coupling reactions provide a facile route to generate 4-substituted 2(5H)-furanones from boronic acids, demonstrating the versatility of these reagents in building diverse heterocyclic cores. researchgate.net

The presence of the ethoxycarbonyl group on the furan ring offers a handle for subsequent chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. This allows for the introduction of a wide range of substituents, leading to novel heterocyclic structures that would be difficult to access through other synthetic routes. This versatility is critical for generating compound libraries for drug discovery and other life science applications.

Utility as Reagents and Catalysts in Organic Transformations

The boron atom in this compound possesses unique electronic properties that enable it to function not only as a reagent in cross-coupling but also as a catalyst for other organic transformations.

Boronic acids are recognized as mild, organic-soluble Lewis acids. nih.gov The boron atom has an empty p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom in a substrate molecule. nih.govnsf.gov This interaction activates the substrate towards subsequent reactions.

This Lewis acidic character allows boronic acids to catalyze a variety of transformations, including dehydrations, carbonyl condensations, and acylations. nih.gov The catalytic activity can be tuned by modifying the substituents on the aromatic ring attached to the boron, which alters its Lewis acidity. researchgate.net The ability of organoboron compounds to act as catalysts is an area of growing interest, offering an alternative to traditional metal-based Lewis acids. nih.gov

A significant application of boronic acid catalysis is the activation of carboxylic acids and other hydroxyl-containing functional groups. rsc.org Boronic acids can form reversible covalent bonds with hydroxyl groups, facilitating transformations that would otherwise require harsh conditions or wasteful stoichiometric activating agents. rsc.org

In a process known as boronic acid catalysis (BAC), the boronic acid reacts with a carboxylic acid to form an acyl-boronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, making it highly susceptible to nucleophilic attack. This activation strategy is effectively used in the direct synthesis of amides from carboxylic acids and amines under mild conditions, avoiding the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride or an activated ester. rsc.org

The general mechanism and application are depicted in the table below.

Substrate 1Substrate 2CatalystProductTransformation
Carboxylic Acid (R-COOH)Amine (R'-NH₂)This compoundAmide (R-CONHR')Amidation
Carboxylic Acid (R-COOH)Alcohol (R'-OH)This compoundEster (R-COOR')Esterification
Unsaturated Carboxylic AcidDieneThis compoundCycloadductDiels-Alder Cycloaddition

This table illustrates the catalytic role of a boronic acid in activating carboxylic acids for various transformations. rsc.org

Development of Diversity-Oriented Compound Libraries for Exploratory Research

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to create collections of structurally diverse small molecules to explore novel areas of chemical biology and identify new therapeutic agents. Boronic acids are highly valued building blocks in DOS due to their stability, functional group tolerance, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgnih.gov

This compound is an exemplary scaffold for DOS. Its furan core is a common motif in biologically active natural products and pharmaceuticals. The presence of two distinct functional groups—the boronic acid at the 2-position and the ethoxycarbonyl group at the 4-position—allows for sequential and orthogonal chemical modifications, leading to a rapid expansion of molecular diversity from a single starting material.

Synthetic Strategy for Library Generation:

A general strategy for utilizing this compound in a DOS campaign is outlined below:

Suzuki-Miyaura Coupling: The boronic acid moiety can be readily coupled with a wide array of aryl, heteroaryl, or vinyl halides (or triflates). This step introduces the first point of diversity. By employing a variety of coupling partners, a large number of unique biaryl or substituted furan structures can be generated. nih.gov

Amide Bond Formation: The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides. This introduces a second point of diversity.

Further Functionalization: The resulting furan-amide products can be further modified if the coupled partners from steps 1 or 2 contain additional reactive functional groups, adding another layer of complexity and diversity to the compound library.

This systematic approach allows for the creation of a large and varied library of compounds from a single, readily available starting material. The properties of the final molecules can be systematically tuned by changing the building blocks used in each step.

Table 1: Exemplary Building Blocks for Diversity-Oriented Synthesis

StepReaction TypeBuilding Block ExamplesResulting Moiety
1Suzuki-Miyaura CouplingAryl bromides, heteroaryl iodides, vinyl triflatesSubstituted furan core
2Amide CouplingPrimary amines, secondary amines, anilinesFuran-amide scaffold

While specific research detailing large-scale library synthesis with this compound is not extensively published in mainstream journals, its structural motifs are represented in various patented compound libraries, indicating its use in industrial drug discovery programs.

Precursors in Synthetic Routes towards Materials Science Research (Focus on Synthetic Aspects)

In the field of materials science, there is a continuous demand for novel organic materials with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Conjugated polymers, which consist of alternating single and double bonds, are a key class of materials in this area. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of these polymers, allowing for the precise construction of the polymer backbone from monomeric building blocks. rsc.org

This compound serves as a valuable monomer precursor for the synthesis of furan-containing conjugated polymers. The furan ring is an electron-rich aromatic system that can be incorporated into conjugated polymer backbones to modulate their electronic properties. rsc.org The ethoxycarbonyl group provides a handle for further functionalization, which can be used to fine-tune the solubility, morphology, and intermolecular interactions of the resulting polymer.

Synthetic Route to Furan-Containing Polymers:

A typical synthetic route to a furan-containing conjugated polymer using a derivative of this compound is as follows:

Monomer Synthesis: this compound can be protected, for instance, as its pinacol (B44631) ester derivative. This increases its stability and facilitates purification.

Polymerization: The boronic ester monomer can then be copolymerized with a dihaloaromatic or diheteroaromatic comonomer via a palladium-catalyzed Suzuki-Miyaura polycondensation reaction. The choice of the comonomer is crucial as it will significantly influence the properties of the final polymer.

Post-Polymerization Modification: The ethoxycarbonyl groups along the polymer chain can be hydrolyzed to carboxylic acids. These can then be converted to other functional groups, for example, by forming amides or esters with functionalized alcohols or amines. This post-polymerization modification allows for the properties of the polymer to be altered after its synthesis.

Table 2: Potential Comonomers for Polymerization

Comonomer ClassExamplePotential Polymer Properties
Dibromoarenes1,4-DibromobenzeneRigid backbone, potential for high charge carrier mobility
Dibromoheteroarenes2,5-DibromothiopheneElectron-rich polymer, tunable bandgap
Dibromo-electron-deficient systems4,7-Dibromobenzo[c][1,2,5]thiadiazoleLow bandgap polymer for OPV applications

The incorporation of the furan moiety can lead to polymers with interesting photophysical properties. For instance, oligofurans are known to be fluorescent. nih.gov By carefully designing the polymer architecture, materials with specific absorption and emission characteristics can be synthesized. The ability to perform post-polymerization modifications via the ethoxycarbonyl group offers an additional level of control over the final material properties, making this compound a promising precursor for the development of advanced functional materials.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer a detailed view of the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a complete picture of the atomic connectivity and chemical environment within "4-(Ethoxycarbonyl)furan-2-boronic acid".

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For "this compound," the spectrum is expected to show distinct signals for the furan (B31954) ring protons, the ethyl group of the ester, and the hydroxyl protons of the boronic acid. The two protons on the furan ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the ethoxycarbonyl group and the boronic acid moiety. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet that can be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would be expected to show signals for the four carbons of the furan ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbon atom attached to the boron (C-B) would also be observable, often with a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

¹¹B NMR Spectroscopy: As a spin I = 3/2 nucleus, ¹¹B NMR is highly useful for directly observing the boron atom. For boronic acids, a single, often broad, signal is typically observed in a chemical shift range characteristic of trigonal (sp²-hybridized) boron compounds. This analysis confirms the presence and electronic environment of the boronic acid functional group.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity / Comments
¹H 7.0 - 8.0 Singlet/Doublet (Furan H)
¹H 6.5 - 7.5 Singlet/Doublet (Furan H)
¹H 4.2 - 4.4 Quartet (CH₂)
¹H 1.2 - 1.4 Triplet (CH₃)
¹H 4.0 - 6.0 Broad Singlet (B(OH)₂)
¹³C 155 - 165 Carbonyl (C=O)
¹³C 140 - 155 Furan Carbons (C-O, C-COOEt)
¹³C 110 - 130 Furan Carbons (CH)
¹³C ~130 Furan Carbon (C-B)
¹³C 60 - 65 Methylene (CH₂)
¹³C 13 - 16 Methyl (CH₃)

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the molecular formula.

For "this compound" (Molecular Formula: C₇H₉BO₅, Monoisotopic Mass: 184.0543 Da), HRMS would be used to confirm this exact mass. Common ionization techniques like Electrospray Ionization (ESI) would likely show adduct ions such as [M+H]⁺, [M+Na]⁺, or the deprotonated molecule [M-H]⁻ in negative ion mode.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Expected fragmentation pathways for this compound could include the loss of an ethoxy group (-OCH₂CH₃), loss of the entire ethyl group (-CH₂CH₃), or cleavage of the C-B bond.

Table 2: Predicted m/z Values for Key Ions in Mass Spectrometry

Ion Calculated m/z Description
[M]⁺ 184.05 Molecular Ion
[M+H]⁺ 185.06 Protonated Molecule
[M+Na]⁺ 207.04 Sodium Adduct

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of "this compound" would exhibit several characteristic absorption bands. A very broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. A strong, sharp peak around 1700-1730 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group. The B-O stretching vibration typically appears as a strong band between 1300 and 1400 cm⁻¹. Other significant absorptions would include C-O stretching for the ester and furan ether linkage, and C-H stretching for the furan ring and ethyl group.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad) O-H Stretch Boronic Acid
2850-3000 C-H Stretch Ethyl Group
1700-1730 (strong) C=O Stretch Ester
1300-1400 (strong) B-O Stretch Boronic Acid

Chromatographic Separation Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. waters.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally sensitive molecules like boronic acids. waters.comwur.nl

For "this compound," a reversed-phase HPLC (RP-HPLC) method would typically be employed for purity analysis. This involves using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to ensure good peak shape. waters.com Detection is commonly achieved using a UV detector, as the furan ring is a chromophore. By developing a suitable gradient or isocratic method, the target compound can be separated from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide unambiguous confirmation of a compound's structure, including exact bond lengths, bond angles, and stereochemistry. nih.gov It also reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing in the solid state. iucr.orgresearchgate.net

While no crystal structure for "this compound" has been reported in the literature, this technique would be invaluable if a single crystal of sufficient quality could be grown. The analysis would likely reveal extensive hydrogen-bonding networks involving the boronic acid hydroxyl groups, which often form dimeric or polymeric structures in the solid state. nih.govresearchgate.net Such data provides fundamental insights into the supramolecular chemistry of the compound. diva-portal.org

Advanced Derivatization Methods for Enhanced Analytical Detection (e.g., for GC-MS analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, boronic acids are generally non-volatile and can decompose at the high temperatures used in GC inlets. chromatographyonline.com Therefore, derivatization is often required to convert the polar boronic acid group into a more volatile and stable functional group. chromatographyonline.comnih.gov

A common and effective method is the esterification of the boronic acid with a diol, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), to form a cyclic boronate ester. chromatographyonline.com This reaction is typically rapid and high-yielding. The resulting pinacol ester of "this compound" would be significantly more volatile and thermally stable, making it amenable to GC-MS analysis. This derivatization not only allows for separation and quantification by GC but also provides a characteristic mass spectrum that can be used for identification. chromatographyonline.comtcichemicals.com

Future Research Directions and Emerging Challenges in Furanboronic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes for Substituted Furanboronic Acids

The synthesis of substituted furanboronic acids often relies on multi-step sequences that may involve cryogenic conditions, organolithium intermediates, and palladium catalysts. guidechem.com While effective, these methods can present challenges in terms of scalability, safety, and sustainability. Future research is critically aimed at developing more efficient and greener synthetic methodologies.

A primary objective is the utilization of renewable feedstocks. The synthesis of furan (B31954) derivatives from biomass, such as the conversion of chitin (B13524) to compounds like 3-acetamido-5-acetylfuran, highlights a move towards sustainable starting materials. rsc.orgrsc.org Similar pathways could be envisioned for the precursors of 4-(ethoxycarbonyl)furan-2-boronic acid. Research into catalytic systems for the direct C-H borylation of furan rings is a particularly active area. This approach would circumvent the need for halogenated precursors and organometallic reagents, thereby reducing waste and improving atom economy.

Another avenue involves exploring alternative energy sources, such as mechanochemistry or photoredox catalysis, to drive the synthesis under milder conditions. The development of robust catalysts that can tolerate a wider range of functional groups will also be crucial for synthesizing complex and highly functionalized furanboronic acids.

Table 1: Comparison of Synthetic Routes for Substituted Furanboronic Acids

MethodKey FeaturesAdvantagesChallenges
Traditional Lithiation-Borylation Use of organolithium reagents at low temperatures followed by quenching with a borate (B1201080) ester. guidechem.comWell-established, generally provides good yields.Requires cryogenic conditions, moisture-sensitive reagents, potential for side reactions. guidechem.com
Palladium-Catalyzed Cross-Coupling Miyaura borylation of a halogenated furan precursor.High functional group tolerance, good regioselectivity.Palladium catalyst cost and removal, pre-functionalization of the furan ring is necessary.
Direct C-H Borylation Iridium or rhodium-catalyzed direct borylation of the furan C-H bond.High atom economy, reduces synthetic steps.Control of regioselectivity can be challenging, catalyst development is ongoing.
Sustainable Routes from Biomass Conversion of bio-derived furans (e.g., from chitin or 5-HMF) into functionalized precursors. rsc.orgnih.govUtilizes renewable resources, aligns with green chemistry principles. rsc.orgRequires development of efficient multi-step catalytic conversions. nih.gov

Exploration of New Reactivity Modes and Unconventional Catalytic Applications

The utility of furanboronic acids is dominated by their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. cymitquimica.comresearchgate.net While this remains a cornerstone of their reactivity, future research will undoubtedly focus on uncovering novel transformations. The unique electronic properties of the furan ring, coupled with the Lewis acidity of the boronic acid group, suggest a rich and underexplored reactivity landscape. pageplace.de

One emerging area is the use of boronic acids as catalysts themselves. For instance, certain boronic acids have been shown to catalyze reactions like cycloadditions. nih.gov Investigating the potential of this compound and related structures to act as catalysts, perhaps through activation of substrates via hydrogen bonding or Lewis acid interactions, could lead to new synthetic methods.

Furthermore, the development of boronic acid-based dynamic covalent chemistry offers exciting possibilities. rsc.org The reversible formation of boronate esters with diols can be harnessed to create responsive systems and self-healing materials. Exploring the kinetics and thermodynamics of boronate ester formation with this compound could pave the way for its use in such "smart" materials. nih.govrsc.org The interplay between the boronic acid and the ethoxycarbonyl group could also lead to unique reactivity, for example, in tandem reactions where the boronic acid directs a transformation at a different site on the molecule.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and reproducibility. researchgate.netnih.gov The integration of furanboronic acid synthesis into flow platforms is a key area for future development. Flow chemistry is particularly well-suited for handling hazardous or unstable intermediates, such as the organolithium species often generated in boronic acid syntheses, by minimizing their accumulation at any given time. organic-chemistry.org

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery and optimization of new reactions and molecules. nih.govscribd.com By employing such systems, vast parameter spaces (e.g., temperature, residence time, reagent stoichiometry, catalyst choice) for the synthesis of this compound and its derivatives can be rapidly screened. This high-throughput experimentation can lead to the discovery of optimal reaction conditions that might be missed in a conventional batch approach. The data generated can also be used to train machine learning algorithms to predict reaction outcomes and propose new synthetic routes. researchgate.net

Table 2: Advantages of Flow Chemistry for Furanboronic Acid Synthesis

ParameterBatch ChemistryFlow Chemistry
Safety Accumulation of potentially hazardous intermediates.Small reaction volumes minimize risk. researchgate.net
Heat Transfer Often inefficient, leading to hotspots and side reactions.High surface-area-to-volume ratio allows for precise temperature control. researchgate.net
Mixing Can be slow and inefficient, especially on a large scale.Rapid and efficient mixing leads to better reproducibility. organic-chemistry.org
Scalability "Scaling up" can be non-trivial and require re-optimization."Scaling out" by running the system for longer or in parallel is more straightforward. organic-chemistry.org
Process Control Manual control of parameters.Automated and precise control of flow rates, temperature, and pressure. nih.gov

Strategies for Addressing Stability Issues and Improving Reaction Robustness in Challenging Environments

A significant challenge associated with boronic acids, including furan derivatives, is their stability. They are susceptible to degradation pathways such as oxidation and protodeboronation, particularly under the conditions required for purification or subsequent reactions. nih.govdigitellinc.com The oxidative instability of boronic acids at physiological pH, for example, has limited their application in biological contexts. nih.gov

Future research must focus on developing strategies to enhance the stability of these compounds. One promising approach is the development of new protecting groups for the boronic acid moiety. While pinacol (B44631) esters are commonly used, they can be prone to hydrolysis. digitellinc.com Novel diols or other protecting groups that offer enhanced stability during synthesis and purification, yet can be removed under mild and specific conditions, are highly sought after. researchgate.net

Another strategy involves intramolecular coordination. The installation of a nearby functional group that can coordinate to the empty p-orbital of the boron atom can significantly increase its stability. For example, the formation of an intramolecular boralactone with a pendant carboxyl group has been shown to increase oxidative stability by several orders of magnitude. nih.govnih.gov Investigating similar strategies for furanboronic acids, perhaps by modifying the ethoxycarbonyl group in this compound or introducing other coordinating groups, could lead to more robust and user-friendly reagents.

Expanding the Scope of Applications in Functional Materials and Supramolecular Chemistry

The unique structural and electronic properties of furanboronic acids make them attractive candidates for the development of advanced functional materials. researchgate.net Phenylboronic acids have been extensively used to create materials for applications ranging from sensors to drug delivery systems. nih.gov Extending this chemistry to furan-based systems could yield materials with novel properties derived from the furan core, such as different electronic characteristics or biodegradability.

In supramolecular chemistry, the ability of boronic acids to form strong, directional hydrogen bonds and to reversibly bind with diols makes them excellent building blocks for creating complex, self-assembled architectures. researchgate.netresearchgate.net Future work could involve incorporating this compound into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or supramolecular polymers. The interplay of the boronic acid's hydrogen bonding and diol-binding capabilities with the properties of the furan ring could lead to materials with applications in gas storage, separation, or catalysis.

Furthermore, the conjugation of the furan ring with the boronic acid group can give rise to interesting photophysical properties. The empty p-orbital of the boron atom can act as an electron acceptor, enabling p-p* conjugation and potentially leading to fluorescent materials. researchgate.net The development of furanboronic acid-based fluorescent sensors for saccharides and other biologically relevant diols is a promising area of research, leveraging the well-established principles of boronic acid-based sensing. pageplace.deresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(Ethoxycarbonyl)furan-2-boronic acid, and how do yields vary under different conditions?

Methodological Answer: While direct synthetic protocols for this compound are not explicitly documented in the provided evidence, analogous boronic acid syntheses suggest two approaches:

  • Electrophilic Borylation: Introduce the boronic acid group to a pre-functionalized furan scaffold using catalysts like Pd(0) or Rh(I) under inert conditions .
  • Esterification: Couple an ethoxycarbonyl group to a furan-2-boronic acid precursor via nucleophilic acyl substitution, optimizing solvent polarity (e.g., THF or DCM) and temperature (25–60°C) to improve yields .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify the ethoxycarbonyl group (δ ~4.3 ppm for –OCH₂CH₃, δ ~165 ppm for carbonyl) and boronic acid proton (broad peak at δ ~6–8 ppm) .
  • FT-IR: Confirm B–O (1340–1310 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) stretches .
  • Mass Spectrometry: High-resolution MS (ESI or EI) to validate molecular ion peaks (expected m/z for C₇H₉BO₅: ~192.04) .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (N95/P2) if handling powders to avoid inhalation .
  • Ventilation: Work in a fume hood to mitigate exposure to decomposition products (e.g., CO, CO₂) .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the ethoxycarbonyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The electron-withdrawing ethoxycarbonyl group reduces electron density at the boronic acid site, potentially slowing transmetalation. To enhance reactivity:

  • Optimize Base: Use stronger bases (e.g., Cs₂CO₃) to deprotonate the boronic acid and accelerate Pd–B exchange .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may compete for coordination with Pd. Screen mixtures (e.g., toluene/water) to balance reactivity and stability .
  • Catalyst Selection: Bulky ligands (e.g., SPhos) mitigate steric hindrance from the ethoxycarbonyl group, improving coupling efficiency with aryl halides .

Q. How should researchers address contradictions in reported stability data for boronic acids?

Methodological Answer: Discrepancies often arise from impurities or storage conditions:

  • Purity Assessment: Quantify boroxine impurities via ¹¹B NMR; recrystallize if >5% boroxine is detected .
  • Storage Protocols: Store under argon at –20°C to slow hydrolysis. Avoid prolonged exposure to moisture, which degrades boronic acids to boric acid .
  • Stability Screening: Conduct accelerated aging studies (40°C/75% RH for 7 days) and monitor degradation via HPLC .

Q. What strategies mitigate decomposition during long-term catalytic applications?

Methodological Answer:

  • Additive Stabilization: Include radical scavengers (e.g., BHT) to inhibit oxidative deboronation .
  • Inert Atmospheres: Perform reactions under argon/nitrogen to prevent oxidation by ambient O₂ .
  • Low-Temperature Catalysis: Reduce thermal degradation by operating at 0–25°C, especially in exothermic reactions .

Data Contradiction Analysis

Example Issue: Conflicting reports on aqueous solubility.
Resolution Workflow:

Replicate Conditions: Compare solubility in deionized vs. buffered water (pH 7.4).

Characterize Hydration: Use ¹¹B NMR to detect borate formation, which increases solubility but reduces reactivity .

Adjust pH: Acidic conditions (pH 3–5) stabilize the boronic acid form, while alkaline conditions favor borate ions .

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